molecular formula C27H36Cl2CsFN2 B1435965 PhenoFluor(c)Mix CAS No. 1648825-53-9

PhenoFluor(c)Mix

Cat. No.: B1435965
CAS No.: 1648825-53-9
M. Wt: 611.4 g/mol
InChI Key: AHNDOFVAHQKSBA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PhenoFluor©Mix, developed by the Ritter group , is primarily targeted at hydroxyl groups in chemical compounds. It is utilized on aromatic hydroxyl groups and is a reagent for the deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .

Mode of Action

PhenoFluor©Mix interacts with its targets (hydroxyl groups) to perform deoxyfluorination, which is the replacement of a hydroxyl group (OH) with a fluorine atom (F). This interaction results in the formation of aryl fluorides from phenols .

Biochemical Pathways

The biochemical pathway involved in the action of PhenoFluor©Mix is the deoxyfluorination of phenols. This process involves the replacement of a hydroxyl group with a fluorine atom, leading to the formation of aryl fluorides . The downstream effects of this pathway can vary depending on the specific phenol substrate being modified.

Pharmacokinetics

It’s worth noting that the operational simplicity and scalability of deoxyfluorination with phenofluor©mix suggest that it could have favorable pharmacokinetic properties in terms of bioavailability.

Result of Action

The primary result of the action of PhenoFluor©Mix is the formation of aryl fluorides from phenols . This transformation is achieved through a high-yield, one-step, ipso substitution reaction . The method is operationally simple, regiospecific, scalable, and compatible with a variety of functional groups including amines, aldehydes, and heterocycles .

Action Environment

PhenoFluor©Mix is less reactive to moisture and more stable in air than conventional deoxyfluorinating reagents . This stability lends to easier handling and use, suggesting that environmental factors such as humidity and air exposure have less influence on the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

PhenoFluor©Mix plays a crucial role in biochemical reactions, particularly in the deoxyfluorination process. It interacts with various enzymes, proteins, and other biomolecules to facilitate the replacement of hydroxyl groups with fluorine atoms. The primary interaction is with phenolic compounds, where PhenoFluor©Mix acts as a fluorinating agent. This interaction is essential for modifying the chemical properties of phenols, making them more suitable for various biochemical applications .

Cellular Effects

PhenoFluor©Mix has significant effects on cellular processes It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolismFor example, fluorinated phenols may exhibit altered binding affinities to cellular receptors, impacting signal transduction pathways and gene expression profiles .

Molecular Mechanism

The molecular mechanism of PhenoFluor©Mix involves the activation of phenolic hydroxyl groups, facilitating their replacement with fluorine atoms. This process is mediated by the chloroimidazolium chloride component of PhenoFluor©Mix, which acts as an electrophilic fluorinating agent. The cesium fluoride component provides the fluoride ions necessary for the reaction. This combination ensures efficient and selective deoxyfluorination of phenols, leading to the formation of fluorinated products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PhenoFluor©Mix can change over time. The reagent is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that PhenoFluor©Mix remains effective for extended periods when stored properly. Exposure to moisture and air can lead to hydrolysis and reduced efficacy. Researchers have observed that the reagent maintains its activity for several months when stored in a dry and inert atmosphere .

Dosage Effects in Animal Models

The effects of PhenoFluor©Mix vary with different dosages in animal models. At low doses, the reagent is generally well-tolerated and does not exhibit significant toxicity. At higher doses, PhenoFluor©Mix can cause adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the reagent’s toxicity increases significantly. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

PhenoFluor©Mix is involved in metabolic pathways related to the deoxyfluorination of phenols. The reagent interacts with enzymes and cofactors that facilitate the incorporation of fluorine atoms into phenolic compounds. This process can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The fluorinated products generated by PhenoFluor©Mix can also participate in downstream metabolic pathways, influencing various biochemical processes .

Transport and Distribution

Within cells and tissues, PhenoFluor©Mix is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the reagent to specific cellular compartments, where it can exert its effects. The distribution of PhenoFluor©Mix within cells is crucial for its activity, as it needs to reach the target phenolic compounds to facilitate deoxyfluorination .

Subcellular Localization

PhenoFluor©Mix exhibits specific subcellular localization, which is essential for its activity and function. The reagent is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that PhenoFluor©Mix can effectively interact with phenolic compounds and facilitate their deoxyfluorination. The subcellular distribution of PhenoFluor©Mix is a critical factor in determining its efficacy in biochemical applications .

Properties

IUPAC Name

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNDOFVAHQKSBA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2CsFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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